Alcoholic Fatty Liver: Ultrasound-Documented Steatosis Resolution Advantage
In a randomized double-blind placebo-controlled trial of 136 chronic alcoholic patients with fatty liver, metadoxine (1500 mg/day for 3 months) produced a significantly lower post-treatment prevalence of ultrasonographic steatosis compared to placebo (28% vs. 70%, p<0.01) [1]. Among the subgroup who continued drinking during the study (n=31), the prevalence of steatosis remained substantially lower in metadoxine-treated patients (45% vs. 92%, p<0.05), whereas placebo patients showed minimal improvement without abstinence [2].
| Evidence Dimension | Ultrasonographic steatosis prevalence post-treatment |
|---|---|
| Target Compound Data | 28% of patients with steatosis after 3 months (n=69) |
| Comparator Or Baseline | Placebo: 70% of patients with steatosis after 3 months (n=67) |
| Quantified Difference | 42 percentage-point absolute reduction (p<0.01); 47 percentage-point reduction in non-abstinent subgroup (p<0.05) |
| Conditions | 3-month RCT; 1500 mg/day oral metadoxine; alcoholic fatty liver patients; ultrasonography assessment |
Why This Matters
This evidence demonstrates that metadoxine accelerates steatosis resolution even in patients who do not achieve complete alcohol abstinence—a clinically meaningful differentiation for patient populations with poor adherence to abstinence.
- [1] Caballería J, Parés A, Brú C, Mercader J, García Plaza A, Caballería L, Clemente G, Rodrigo L, Rodés J. Metadoxine accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Journal of Hepatology. 1998;28(1):54-60. PMID: 9537864. View Source
- [2] Caballería J, et al. Metadoxine accelerates fatty liver recovery in alcoholic patients. J Hepatol. 1998;28(1):54-60. PMID: 9537864. View Source
